7-Chloro-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features:
- A thiazol-2-yl group at position 2, contributing to π-stacking interactions and metabolic stability.
- A p-tolyl (4-methylphenyl) group at position 1, influencing lipophilicity and steric bulk .
This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under optimized conditions (yields: 43–86%) . Its scaffold is pharmacologically privileged, with structural flexibility allowing diverse substitutions for drug discovery .
Properties
IUPAC Name |
7-chloro-1-(4-methylphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3S/c1-11-2-4-12(5-3-11)17-16-18(25)14-10-13(22)6-7-15(14)27-19(16)20(26)24(17)21-23-8-9-28-21/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVQBGVQNNUUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a chromeno-pyrrole framework with thiazole and p-tolyl substituents. The synthesis typically involves multi-step organic reactions that yield high purity and good yields of the target compound. Recent advancements in synthetic methodologies have facilitated the generation of diverse derivatives for biological evaluation .
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing the chromeno[2,3-c]pyrrole scaffold. For instance, derivatives of this scaffold have shown cytotoxic effects against various cancer cell lines. A study reported that related compounds exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity . The mechanism of action is believed to involve disruption of tubulin polymerization and induction of apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Chloro derivative | MCF-7 | 23.6 |
| Related compound 1 | MCF-7 | 15.1 |
| Related compound 2 | HCT-116 | 9.56 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Compounds with similar structural motifs demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The presence of thiazole moieties is thought to enhance antibacterial properties through mechanisms such as inhibition of bacterial cell wall synthesis.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Studies indicate that derivatives can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related cellular damage . This property is particularly relevant in cancer therapy, where oxidative stress plays a dual role in tumor promotion and suppression.
Case Studies
Several case studies highlight the biological relevance of compounds related to this compound:
- Study on Anticancer Effects : A recent investigation demonstrated that a derivative exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM. The study concluded that modifications at the C-2 position could enhance anticancer activity .
- Antimicrobial Evaluation : Another study focused on a series of thiazole-containing compounds showed promising results against Mycobacterium tuberculosis and Pseudomonas aeruginosa, suggesting that these derivatives could serve as lead compounds for developing new antibiotics .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of 7-Chloro-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione against a range of microorganisms. The compound has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
| Candida albicans | 10 | 100 µg/mL |
The compound exhibited significant activity against Staphylococcus aureus with a zone of inhibition of 15 mm and an MIC of 50 µg/mL. These findings suggest that it could be a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising results in anticancer research. Various studies have focused on its cytotoxic effects against different cancer cell lines.
Case Study: Cytotoxicity Against MCF-7 Cell Line
In a study evaluating the cytotoxic effects of several derivatives including this compound on the MCF-7 breast cancer cell line, the following results were observed:
- IC50 Value : The compound demonstrated an IC50 value of approximately 23.5 μmol/mL, indicating moderate cytotoxicity.
Table 2: Comparison of Anticancer Activity
| Compound | IC50 (μmol/mL) | Cell Line |
|---|---|---|
| 7-Chloro-2-(thiazol-2-yl)-... | 23.5 | MCF-7 |
| Compound A (control) | 30.0 | MCF-7 |
| Compound B (control) | 15.0 | MCF-7 |
These findings underscore the potential application of this compound in cancer therapeutics, particularly for breast cancer treatment.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions at positions 1 (aryl), 2 (heterocycle), and 7 (halogen/other groups). These modifications impact solubility, stability, and biological interactions:
Q & A
Basic Research Questions
Q. What are the key structural features of 7-Chloro-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how do they influence reactivity?
- The compound features a fused chromeno-pyrrole core with a thiazole ring at position 2, a p-tolyl group at position 1, and a chlorine substituent at position 6. The electron-withdrawing chloro group enhances electrophilic reactivity, while the thiazole and p-tolyl moieties contribute to π-π stacking and hydrophobic interactions in biological systems .
- Functional group reactivity :
| Group | Reactivity | Example Reaction |
|---|---|---|
| Thiazole | Nucleophilic substitution | Reacts with hydrazine to form pyrazole derivatives |
| Chloro | Electrophilic substitution | Susceptible to Suzuki coupling for derivatization |
Q. What synthetic strategies are effective for preparing this compound?
- Multicomponent one-pot synthesis is widely used, involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., p-tolualdehyde), and primary amines. Optimized conditions (80°C in dioxane, 15–20 hours) yield high-purity products .
- Key steps :
Condensation of aldehyde and amine to form imine.
Cyclization via nucleophilic attack on the diketone.
Thiazole incorporation via post-synthetic modification .
Q. How can researchers characterize this compound analytically?
- NMR : Distinct chemical shifts for the thiazole proton (~δ 8.2 ppm) and pyrrole NH (~δ 10.5 ppm) confirm structural integrity .
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95% required for biological assays) .
- Mass spectrometry : Molecular ion peak at m/z ~435 [M+H]⁺ confirms molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in thiazole-functionalized derivatives?
- Critical factors :
- Solvent polarity : Dioxane outperforms DMF due to better solubility of intermediates .
- Catalyst : Pd(PPh₃)₄ improves coupling efficiency in thiazole derivatization (yield increases from 45% to 78%) .
- Case study :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, no catalyst | 45 | 85 |
| Dioxane, Pd(PPh₃)₄ | 78 | 92 |
Q. What methodologies resolve contradictions in reported biological activity across substituent variants?
- Substituent-dependent activity : Conflicting data on antimicrobial efficacy (e.g., nitro vs. methoxy groups) can be reconciled via:
Dose-response assays : Establish IC₅₀ values under standardized conditions.
Molecular docking : Compare binding affinities to target enzymes (e.g., CYP450 isoforms) .
- Example :
| Substituent | IC₅₀ (µM) | Target |
|---|---|---|
| Nitro (R=NO₂) | 12.3 | Chemokine receptor CXCR4 |
| Methoxy (R=OMe) | 28.7 | CYP3A4 |
Q. How can researchers design assays to probe its mechanism of action in modulating chemokine receptors?
- In vitro :
- Calcium flux assays (FLIPR Tetra) to measure receptor activation in HEK293 cells transfected with CXCR4 .
- Competitive binding studies using fluorescently labeled ligands (e.g., AMD3100-Cy5) .
- In silico :
- MD simulations to map interactions between the thiazole moiety and receptor hydrophobic pockets .
Q. What strategies enable selective functionalization of the chromeno-pyrrole core for SAR studies?
- Regioselective bromination : NBS in CCl₄ selectively brominates the chromene ring at position 6 (yield: 65%) .
- Protection/deprotection : Use Boc groups to shield the pyrrole NH during thiazole modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
